1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one
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Overview
Description
1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one is a complex organic compound with a unique structure that combines a pyrimidine ring with a chlorinated phenyl group and a diethoxyphosphinothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one typically involves multiple steps, starting with the preparation of the pyrimidine ring and the chlorinated phenyl group. The diethoxyphosphinothioyl group is then introduced through a series of reactions involving phosphorus reagents and thiol compounds. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methylphenyl)-1-propanone: An intermediate for the synthesis of stimulant drugs related to cathinone and methcathinone.
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea: Studied for its potent urease inhibitory activity.
Uniqueness
1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one is unique due to its combination of a pyrimidine ring with a chlorinated phenyl group and a diethoxyphosphinothioyl moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H22ClN2O4PS |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
1-[2-(3-chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one |
InChI |
InChI=1S/C18H22ClN2O4PS/c1-5-23-26(27,24-6-2)25-17-11-15(9-13(4)22)20-18(21-17)14-8-7-12(3)16(19)10-14/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI Key |
VWCPDJRNBJSJMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1)CC(=O)C)C2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
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